Cyclohexanecarboxylic acid, 1-methyl-4-phenyl-, ethyl ester
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Overview
Description
Cyclohexanecarboxylic acid, 1-methyl-4-phenyl-, ethyl ester is an organic compound with a complex structure that includes a cyclohexane ring, a carboxylic acid group, a methyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexanecarboxylic acid, 1-methyl-4-phenyl-, ethyl ester typically involves the esterification of cyclohexanecarboxylic acid derivatives. One common method is the reaction of cyclohexanecarboxylic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanecarboxylic acid, 1-methyl-4-phenyl-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.
Reduction: Formation of cyclohexanemethanol.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Cyclohexanecarboxylic acid, 1-methyl-4-phenyl-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of cyclohexanecarboxylic acid, 1-methyl-4-phenyl-, ethyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxylic acid: A simpler analog without the methyl and phenyl groups.
1-Methyl-1-cyclohexanecarboxylic acid: Lacks the phenyl group but has similar structural features.
4-Methyl-1-cyclohexanecarboxylic acid: Similar structure but with different substitution patterns.
Uniqueness
Cyclohexanecarboxylic acid, 1-methyl-4-phenyl-, ethyl ester is unique due to the presence of both methyl and phenyl groups, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance its interactions with specific molecular targets, making it a valuable compound for various applications.
Properties
CAS No. |
61405-17-2 |
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Molecular Formula |
C16H22O2 |
Molecular Weight |
246.34 g/mol |
IUPAC Name |
ethyl 1-methyl-4-phenylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C16H22O2/c1-3-18-15(17)16(2)11-9-14(10-12-16)13-7-5-4-6-8-13/h4-8,14H,3,9-12H2,1-2H3 |
InChI Key |
NAGUDROGCUOTFA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCC(CC1)C2=CC=CC=C2)C |
Origin of Product |
United States |
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